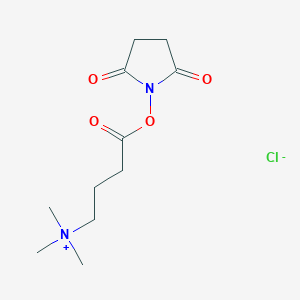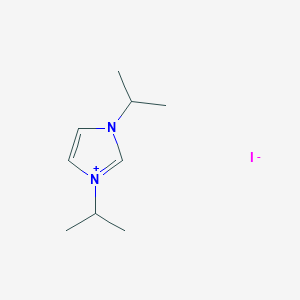
lithium;1-methylinden-1-ide
Vue d'ensemble
Description
Lithium;1-methylinden-1-ide is an organolithium compound that plays a significant role in organic synthesis. Organolithium compounds are characterized by the presence of a carbon-lithium bond, which imparts unique reactivity to these molecules. This compound is particularly notable for its applications in the formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lithium;1-methylinden-1-ide typically involves the reaction of 1-methylindene with a lithium reagent. One common method is the direct lithiation of 1-methylindene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure selectivity and to prevent side reactions. The general reaction can be represented as follows:
1-Methylindene+n-Butyllithium→this compound+Butane
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-methylinden-1-ide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Substitution Reactions: It can participate in substitution reactions, replacing halide or other leaving groups in organic molecules.
Coupling Reactions: It is used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as aldehydes, ketones, and halides. The reactions are typically carried out in aprotic solvents like THF or diethyl ether, under inert atmosphere conditions to prevent oxidation or hydrolysis of the organolithium compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a halide would result in the formation of a new carbon-carbon bond.
Applications De Recherche Scientifique
Lithium;1-methylinden-1-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lithium;1-methylinden-1-ide involves its role as a nucleophile. The carbon-lithium bond is highly polarized, with the carbon atom being electron-rich. This makes the compound highly reactive towards electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butyllithium: Another organolithium compound used in similar types of reactions.
Lithium Diisopropylamide (LDA): A strong base used for deprotonation reactions.
Methyllithium: A simpler organolithium compound with similar reactivity.
Uniqueness
Lithium;1-methylinden-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium compounds. Its ability to form stable intermediates and its selectivity in reactions make it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
lithium;1-methylinden-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9.Li/c1-8-6-7-9-4-2-3-5-10(8)9;/h2-7H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZLLPDQOQDBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514369 | |
| Record name | Lithium 1-methyl-1H-inden-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55563-47-8 | |
| Record name | Lithium 1-methyl-1H-inden-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)



